molecular formula C9H12N2O2S B2812853 2-Isobutyramidothiophene-3-carboxamide CAS No. 888413-16-9

2-Isobutyramidothiophene-3-carboxamide

Cat. No. B2812853
M. Wt: 212.27
InChI Key: OWXKBTVZFFLULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isobutyramidothiophene-3-carboxamide is an important organic compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound has been widely studied due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

2-Isobutyramidothiophene-3-carboxamide derivatives have been synthesized and evaluated for their anticonvulsant activities. Schiff bases of 2-aminothiophenes, related structurally to 2-Isobutyramidothiophene-3-carboxamide, have been tested against electroshock-induced seizures and shown promising results. These studies highlight the potential of these compounds in the development of new anticonvulsant drugs. The molecular docking studies suggest possible interactions with proteins involved in seizure modulation, indicating a scientific basis for their anticonvulsant effects (Kunda et al., 2013).

Recyclization Studies

Research has explored the recyclization reactions involving 2-Isobutyramidothiophene-3-carboxamide derivatives. These studies contribute to the understanding of chemical reactivity and potential synthetic applications of these compounds in medicinal chemistry, highlighting the versatility of 2-Isobutyramidothiophene-3-carboxamide in synthesizing complex molecules with potential biological activities (Kovalenko et al., 2006).

Development of Azomethine Derivatives

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, structurally related to 2-Isobutyramidothiophene-3-carboxamide, have shown potential for cytostatic, antitubercular, and anti-inflammatory activities. These findings underscore the therapeutic potential of derivatives of 2-Isobutyramidothiophene-3-carboxamide in treating various conditions, including cancer and tuberculosis. Optimization of synthesis methods and HPLC analysis methods have been developed for these compounds, paving the way for future pharmaceutical applications (Chiriapkin et al., 2021).

Anticancer Activity

New derivatives of 2-Isobutyramidothiophene-3-carboxamide have been synthesized and evaluated for their anticancer activity. These compounds have shown inhibitory activity against several cancer cell lines, indicating their potential as leads in the development of new anticancer agents. The research on these thiophene-based compounds contributes to the expanding field of cancer therapy, offering insights into new therapeutic targets and mechanisms of action (Atta & Abdel‐Latif, 2021).

Future Directions

Research on similar compounds like indole-2-carboxamides suggests that these compounds could be tested in the future for maximum activity in pharmacological compounds . They have been evaluated for their antitubercular and antitumor activities , suggesting potential future directions in these areas.

properties

IUPAC Name

2-(2-methylpropanoylamino)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-5(2)8(13)11-9-6(7(10)12)3-4-14-9/h3-5H,1-2H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXKBTVZFFLULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CS1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutyramidothiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.